molecular formula C5H6BrClN2O B1375684 3-Amino-5-bromopyridin-4-ol hydrochloride CAS No. 856161-17-6

3-Amino-5-bromopyridin-4-ol hydrochloride

Cat. No.: B1375684
CAS No.: 856161-17-6
M. Wt: 225.47 g/mol
InChI Key: VXUFJJTVBPKNGF-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridin-4-ol hydrochloride: is a chemical compound with the molecular formula C5H5BrN2O·HCl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-5-bromopyridin-4-ol hydrochloride typically involves the bromination of 3-amino-4-hydroxypyridine. The process can be summarized as follows:

    Starting Material: 3-Amino-4-hydroxypyridine.

    Bromination: The starting material is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Isolation: The product, 3-Amino-5-bromopyridin-4-ol, is isolated by filtration or extraction.

    Hydrochloride Formation: The isolated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-5-bromopyridin-4-ol hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-amino-4-hydroxypyridine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like ammonia, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: 3-Amino-4-hydroxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 3-Amino-5-bromopyridin-4-ol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents.

Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.

    Cancer Research: It is investigated for its role in the development of anticancer drugs.

Industry:

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Agriculture: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyridin-4-ol hydrochloride depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. In drug development, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    3-Amino-4-hydroxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Amino-5-bromopyridin-3-ol: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    3-Amino-2-hydroxypyridine: Another isomer with different properties and uses.

Uniqueness:

3-Amino-5-bromopyridin-4-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a bromine atom

Properties

IUPAC Name

3-amino-5-bromo-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.ClH/c6-3-1-8-2-4(7)5(3)9;/h1-2H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFJJTVBPKNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743707
Record name 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856161-17-6
Record name 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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